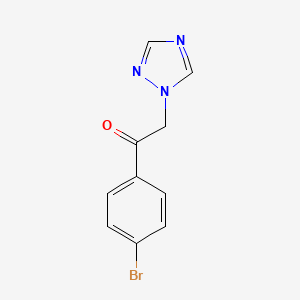

1-(4-溴苯甲酰)-1,2,4-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Bromophenacyl)-1,2,4-triazole is a derivative of the 1,2,4-triazole heterocyclic system, which is known for its wide range of biological activities. The 1,2,4-triazole core is a versatile scaffold in medicinal chemistry due to its mimicry of the peptide bond and its ability to be substituted, leading to various biological properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves multistep protocols. For instance, the synthesis of poly-substituted 1,2,3-triazoles can be achieved through a regioselective alkylation process followed by a Suzuki cross-coupling reaction . Similarly, 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles are synthesized by alkylation of a starting thiol with halogenalkanes, which can be further modified to enhance antimicrobial and antifungal activities . Another method involves the reaction of 1-aroyl-3-phenylaminothiourea and 2-bromoacetophenone, yielding 3-phenacylthio-1,2,4-triazoles .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and HRMS. These techniques ensure the correct identification of the synthesized compounds and their structural integrity .

Chemical Reactions Analysis

1,2,4-triazoles can undergo various chemical reactions, including alkylation, which leads to the formation of mesoionic structures, as well as reactions with phenacyl bromides and other reagents to yield different derivatives with potential biological activities . The reactivity of these triazoles is crucial for the development of new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their substituents. For example, the antimicrobial effect of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles increases with the length of the carbon radical, and the substitution of the decyl radical affects the antifungal activity . These properties are essential for the design of compounds with specific biological activities and for understanding their mechanism of action.

科学研究应用

抗菌和抗真菌特性

1-(4-溴苯甲酰)-1,2,4-三唑衍生物因其潜在的抗菌和抗真菌特性而被积极研究。例如,Kaplancikli 等人合成了新的三唑和三唑并噻二嗪衍生物,对包括微球菌和蜡样芽孢杆菌在内的各种细菌菌株以及白色念珠菌和光滑念珠菌等真菌物种表现出显着的抗菌活性 (Kaplancikli、Turan-Zitouni、Ozdemir 和 Revial,2008)。类似地,Bărbuceanu 等人合成了含有二苯砜部分的噻唑并[3,2-b][1,2,4]三唑,并对它们进行了测试,包括鲍曼不动杆菌和大肠杆菌,显示出有效的抗菌作用 (Bărbuceanu、Almajan、Şaramet、Draghici、Tarcomnicu 和 Băncescu,2009).

抗增殖活性

这些化合物在癌症研究中也显示出前景。Narayana 等人合成了一系列对各种癌细胞系具有抗增殖活性的三唑,突出了 4-取代苯甲酰基对细胞毒活性的重要性 (Narayana、Raj 和 Sarojini,2010)。此外,陈等人合成了二苯并[b,d]呋喃-1H-1,2,4-三唑衍生物,发现对几种癌细胞系具有有效的细胞毒活性,表明这些化合物在肿瘤治疗中的潜力 (Chen、Shi、Huang、Xia、Yang 和 Yang,2016).

抗炎和镇痛活性

Hussein 等人合成了三唑衍生物并评估了它们的抗炎和镇痛活性,表明在治疗与炎症和疼痛相关的疾病中具有潜在应用 (Hussein、Shaker、Ameen 和 Mohammed,2011)。此外,El Shehry 等人制备了稠合和非稠合的 1,2,4-三唑,它们以剂量依赖性方式显示出显着的抗炎活性 (El Shehry、Abu-Hashem 和 El-Telbani,2010).

抗腐蚀性能

三唑衍生物也因其在材料科学中的应用而受到研究,特别是作为防腐剂。Rehan 等人合成了含有咪唑并[1,2-a]嘧啶部分的杂环,并评估了某些衍生物的防腐活性,表明它们在保护材料免受腐蚀方面的潜力 (Rehan、Al Lami 和 Khudhair,2021).

安全和危害

未来方向

属性

IUPAC Name |

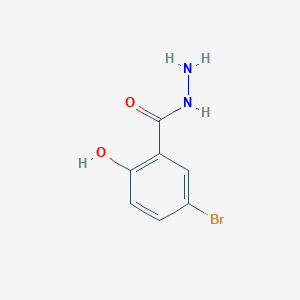

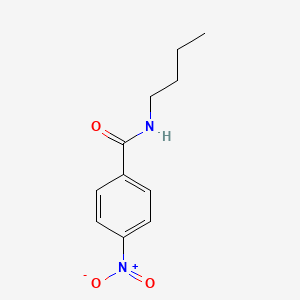

1-(4-bromophenyl)-2-(1,2,4-triazol-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-9-3-1-8(2-4-9)10(15)5-14-7-12-6-13-14/h1-4,6-7H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGCIVKFFKKGNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN2C=NC=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345268 |

Source

|

| Record name | 1-(4-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenacyl)-1,2,4-triazole | |

CAS RN |

60850-59-1 |

Source

|

| Record name | 1-(4-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine](/img/structure/B1330694.png)